Calcium D-Galactonate

Description

Molecular Constitution and Stereochemistry

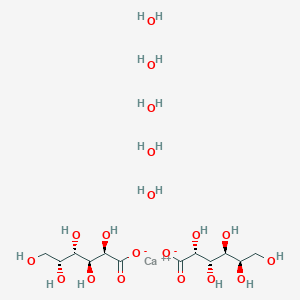

Calcium D-galactonate exhibits a well-defined molecular architecture characterized by the coordination of calcium ions with D-galactonate anions in a specific stereochemical arrangement. The compound's molecular constitution involves two D-galactonate anions coordinated to a single calcium cation, forming a stable ionic complex. The D-galactonate component maintains the characteristic D-configuration, which is fundamental to its biochemical activity and molecular recognition properties.

The stereochemical configuration of the D-galactonate moiety follows the (2R,3S,4S,5R) designation, indicating the specific spatial arrangement of hydroxyl groups around the carbon backbone. This particular stereochemistry is critical for the compound's biological interactions, as demonstrated by its specific binding to transcriptional regulators and enzymatic systems. The conjugate base relationship between D-galactonate and D-galactonic acid establishes the compound as an enantiomer of L-galactonate, emphasizing the importance of stereochemical specificity in its molecular behavior.

The molecular structure incorporates multiple hydroxyl groups positioned at carbons 2, 3, 4, 5, and 6 of the hexanoate backbone, with the carboxylate group serving as the primary coordination site for calcium binding. This arrangement creates a highly polar molecule capable of extensive hydrogen bonding and coordination interactions, which contribute significantly to its solubility characteristics and metal-binding properties.

Hydration States and Crystalline Forms

This compound demonstrates remarkable polymorphism through its existence in multiple hydration states, each exhibiting distinct molecular formulas and physical properties. The anhydrous form presents with the molecular formula C₁₂H₂₂CaO₁₄ and a molecular weight of 430.37-430.38 grams per mole. In contrast, the pentahydrate form, which represents the most commonly encountered crystalline state, exhibits the molecular formula C₁₂H₃₂CaO₁₉ with a molecular weight of 520.45 grams per mole.

The pentahydrate crystalline form incorporates five water molecules within its crystal lattice structure, significantly influencing its physical properties and stability characteristics. This hydrated form typically appears as white crystalline powder or needle-like crystals, depending on the crystallization conditions employed during synthesis. The crystallization process involves careful control of temperature and solvent composition, with methanol often utilized to induce crystal formation from aqueous solutions.

Crystal structure analysis reveals that the hydration waters play crucial roles in stabilizing the overall lattice structure through hydrogen bonding networks with both the carboxylate groups and hydroxyl functionalities of the D-galactonate moieties. The International Union of Pure and Applied Chemistry name for the pentahydrate form is designated as calcium 2,3,4,5,6-pentahydroxyhexanoate pentahydrate, reflecting its complete chemical composition including the coordinated water molecules.

Physicochemical Properties

The physicochemical profile of this compound encompasses several critical parameters that define its behavior in various environments and applications. Water solubility represents one of the most significant properties, with the compound demonstrating excellent solubility in aqueous media due to its ionic nature and extensive hydrogen bonding capacity. This high solubility facilitates its application in biological systems and industrial processes requiring aqueous formulations.

The partition coefficient values indicate strong hydrophilic character, confirming the compound's preference for aqueous environments over lipophilic phases. The acidic pKa value of 3.39 corresponds to the carboxylic acid functionality, providing insight into the ionization behavior under varying pH conditions. These properties collectively contribute to the compound's classification as a human metabolite and its involvement in various biochemical pathways.

The refractive index measurement of 24° at a concentration of 6 grams per 100 milliliters water provides additional characterization data for identification and purity assessment purposes. The compound's crystalline nature contributes to its stability and ease of handling in laboratory and industrial settings.

Thermal Stability and Phase Transitions

Thermal analysis of this compound reveals specific temperature-dependent behaviors that are crucial for its processing, storage, and application considerations. The pentahydrate form exhibits a characteristic melting point of approximately 190°C with decomposition, indicating that thermal degradation occurs concurrently with melting. This decomposition temperature provides important limitations for thermal processing applications and establishes upper temperature bounds for stability maintenance.

The dehydration process represents a significant thermal transition wherein the pentahydrate form progressively loses its coordinated water molecules upon heating. This process typically occurs in multiple stages, with initial water loss beginning at temperatures well below the melting point. The controlled removal of hydration waters can be utilized to convert between different crystalline forms, although complete dehydration may affect the compound's structural integrity and solubility characteristics.

Storage temperature requirements reflect these thermal stability considerations, with recommended storage at 0-8°C to maintain long-term stability and prevent degradation. Room temperature shipping conditions are generally acceptable for short-term transport, indicating moderate thermal stability under typical handling conditions. The thermal behavior during synthesis processes, particularly during crystallization from hot aqueous solutions, demonstrates the compound's ability to maintain structural integrity at elevated temperatures for limited durations.

Coordination Chemistry and Metal-Ion Binding

The coordination chemistry of this compound extends beyond its primary calcium-carboxylate interactions to encompass complex binding behaviors with various divalent metal ions. Research investigations have demonstrated that D-galactonate exhibits specific binding affinity for multiple metal cations, including zinc, magnesium, and calcium, through its carboxylate and hydroxyl functional groups. These interactions are fundamental to the compound's biological activity and its role in transcriptional regulation mechanisms.

Structural studies utilizing X-ray crystallography have revealed unique divalent metal-containing binding pockets within protein complexes involving D-galactonate. The metal ion coordination is essential for D-galactonate binding to transcriptional regulators, as evidenced by dramatically decreased binding affinity when metal chelating agents such as ethylenediaminetetraacetic acid are present. This requirement can be restored through the addition of appropriate divalent cations, demonstrating the specificity of these coordination interactions.

The molecular docking studies indicate that D-galactonate occupies polar binding cavities with estimated free binding energies of -4.76 kilocalories per mole. Key amino acid residues involved in these interactions include arginine, tryptophan, threonine, aspartate, histidine, and serine residues, which coordinate with both the metal ions and the D-galactonate molecule through hydrogen bonding and electrostatic interactions. The binding pocket accommodates the bulky sugar acid molecule through a combination of hydrophobic and hydrophilic interactions, with the metal ion serving as a crucial bridging element.

Properties

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium D-Galactonate typically involves the neutralization of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the pentahydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where gluconic acid is reacted with calcium carbonate or calcium hydroxide under controlled temperature and pH conditions. The solution is then concentrated and crystallized to yield the pentahydrate form.

Chemical Reactions Analysis

Types of Reactions

Calcium D-Galactonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Complexation Reactions: Typically involve metal ions such as iron, copper, or zinc.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: May involve reducing agents such as sodium borohydride.

Major Products Formed

Complexation: Formation of metal-gluconate complexes.

Oxidation: Conversion to gluconolactone or other oxidized derivatives.

Reduction: Formation of reduced sugar alcohols.

Scientific Research Applications

Chemical Applications

Calcium D-Galactonate serves as a reagent in various chemical reactions and synthesis processes. Its unique properties enable it to be utilized in:

- Synthesis of Derivatives : It can be converted into other compounds, such as D-galactono-γ-lactone, which is significant in organic synthesis.

- Catalysis : The compound's ability to interact with metal ions makes it useful in catalytic processes.

Biological Applications

Research highlights the role of this compound in metabolic pathways and its interactions with enzymes:

- Metabolic Pathways : Studies have shown that this compound is involved in the metabolism of D-galactonate in bacteria like Escherichia coli. The deletion of specific regulatory genes (dgoR) enhances growth on D-galactonate, indicating its importance in microbial metabolism .

- Enzyme Interaction : The compound interacts with transcription factors and enzymes, influencing gene expression related to carbohydrate metabolism .

Medical Applications

This compound is under investigation for its potential therapeutic benefits:

- Calcium Supplementation : As a source of calcium ions, it may aid in treating conditions related to calcium deficiency, supporting bone health and muscle function.

- Cardioprotective Effects : Similar to calcium gluconate, it may play a role in emergency treatments for conditions like hyperkalemia by stabilizing cardiac function .

Industrial Applications

In the industry, this compound is valued for its functional properties:

- Food Industry : It acts as a stabilizer and thickening agent in food formulations.

- Pharmaceuticals : The compound is utilized in drug formulation processes due to its solubility and biocompatibility.

Data Table: Summary of Applications

Case Studies

-

Metabolic Pathway Analysis :

A study investigating the d-galactonate metabolic pathway demonstrated that mutations in regulatory genes significantly affect bacterial growth on D-galactonate. This highlights the compound's relevance in microbial metabolism and potential applications in biotechnology. -

Therapeutic Research :

Clinical observations have suggested that intravenous administration of calcium salts, including this compound, may improve cardiac function during hyperkalemia episodes. While evidence remains anecdotal, ongoing research aims to substantiate these findings through controlled trials . -

Industrial Application Development :

Research into the use of this compound as a food stabilizer has shown promising results, particularly concerning its ability to enhance texture and stability without compromising nutritional value.

Mechanism of Action

The mechanism of action of Calcium D-Galactonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, from stabilizing enzymes to softening water.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium D-Gluconate

- Structure : Calcium D-gluconate (C₁₂H₂₂CaO₁₄) shares the same molecular formula as calcium D-galactonate but differs in stereochemistry at the C4 position (gluconate is the C2 epimer of galactonate) .

- Solubility : Calcium D-gluconate is water-soluble (3.3 g/100 mL at 25°C), making it suitable for medical applications (e.g., calcium supplementation), unlike the insoluble this compound .

- Metabolism : D-Gluconate is metabolized via the Entner-Doudoroff pathway in bacteria, while D-galactonate uses the DD pathway .

Sodium D-Galactonate

- Solubility : Sodium D-galactonate is highly soluble in water, enabling its use in enzymatic assays and structural studies of transporters like DgoT .

- Function : Unlike this compound, sodium D-galactonate directly interacts with transcription regulators (e.g., DgoR in E. coli) and enzymes (e.g., D-galactonate dehydratase), requiring divalent cations (Zn²⁺, Mg²⁺, Ca²⁺) for binding .

D-Galacturonate

- Structure : D-Galacturonate is a uronic acid (C6H10O7) with a carboxyl group at C6, unlike the aldonic acid structure of D-galactonate .

D-Gluconate

- Transport Specificity : Bacterial transporters like DgoT exhibit high specificity for D-galactonate over D-gluconate due to precise interactions with residues (e.g., Arg47, Tyr44, Phe137) that distinguish stereochemical differences .

- coli galactonate metabolism .

Key Research Findings

Table 1: Comparative Properties of D-Galactonate Derivatives

| Property | This compound | Sodium D-Galactonate | Calcium D-Gluconate | D-Galacturonate |

|---|---|---|---|---|

| Solubility | Insoluble | High | High | Moderate |

| Metabolic Pathway | DeLey-Doudoroff | DeLey-Doudoroff | Entner-Doudoroff | Uronate pathway |

| Enzyme Specificity | Dehydratase-specific | Dehydratase-specific | Non-substrate | Isomerase-specific |

| Cation Dependence | Ca²⁺ (precursor) | Na⁺ (solubility) | Ca²⁺ (medical use) | None |

| Biological Role | Carbon source | Effector/Substrate | Calcium supplement | Pectin degradation |

Structural Insights

- DgoR Binding : D-Galactonate binds to the transcriptional repressor DgoR via a divalent metal-containing pocket (Zn²⁺/Mg²⁺/Ca²⁺), inducing conformational changes that derepress the dgo operon in E. coli. Mutations in residues R102, T191, and R224 disrupt binding .

Biological Activity

Calcium D-galactonate is a calcium salt of D-galactonic acid, a sugar acid derived from galactose. This compound has garnered attention in various biological studies due to its significant roles in microbial metabolism, particularly in the regulation of gene expression and metabolic pathways in bacteria such as Escherichia coli. Its biological activity is primarily linked to its interactions with proteins and enzymes, which influence metabolic processes.

Microbial Metabolism

This compound serves as a substrate for various microbial metabolic pathways. In E. coli, it is involved in the regulation of the dgo operon, which is responsible for the metabolism of D-galactonate. The transcription regulator DgoR binds to D-galactonate, inducing conformational changes that affect gene expression related to its metabolism. This interaction is crucial for the bacterium's ability to utilize D-galactonate as a carbon source, highlighting its importance in microbial ecology and metabolism .

Interaction with Metal Ions

Research indicates that divalent metal ions, such as zinc and magnesium, enhance the interaction between this compound and the DgoR protein. The presence of these metal ions is essential for the binding of D-galactonate to DgoR, which modulates its transcriptional activity. Studies have shown that when metal ions are chelated (e.g., using EDTA), the binding affinity between D-galactonate and DgoR significantly decreases, underscoring the role of metal ions in this regulatory mechanism .

Structural Insights

Recent structural analyses have provided insights into the binding mechanisms of this compound. The crystal structure of the C-terminal domain of DgoR revealed a unique divalent metal-containing substrate binding pocket essential for D-galactonate binding. Key amino acid residues involved in this interaction were identified through molecular docking studies and validated by site-directed mutagenesis . This structural understanding enhances our knowledge of how this compound influences gene regulation at a molecular level.

Study on Gene Regulation

A study conducted on E. coli demonstrated that deletion of the dgoR gene led to increased growth rates when cultured with D-galactonate, indicating that DgoR acts as a negative regulator in this metabolic pathway. The expression levels of various dgo genes were found to be constitutively high in the absence of DgoR, suggesting that this compound plays a critical role in modulating metabolic efficiency .

Comparative Analysis with Other Compounds

This compound has been compared with other galacto-related compounds to assess its unique biological properties. For instance, studies have shown differences in antioxidative activities among various calcium salts derived from sugar acids. While calcium-D-glucarate exhibited notable antioxidative properties, calcium-D-galactonate's primary biological role appears more focused on metabolic regulation rather than direct antioxidative effects .

Comparative Table of this compound and Related Compounds

| Compound | Primary Biological Activity | Interaction with Metal Ions | Regulatory Role |

|---|---|---|---|

| This compound | Substrate for microbial metabolism | Yes | Negative regulator (DgoR) |

| Calcium-D-Glucarate | Antioxidative activity | Yes | Not primarily regulatory |

| Calcium Gluconate | Nutritional supplement; potential therapeutic use | Yes | Not primarily regulatory |

Q & A

Basic: How is Calcium D-Galactonate synthesized and characterized in laboratory settings?

This compound (CAS 69617-74-9, C₁₂H₂₂CaO₁₄) is typically synthesized by neutralizing D-galactonic acid with calcium hydroxide. To isolate the sodium salt for solubility in experiments, researchers often treat the calcium salt with oxalic acid to chelate Ca²⁺, followed by NaOH titration and ethanol precipitation . Purity is validated via ¹H-NMR or LC-MS, with LC-MS identifying [M-H]⁻ ions at m/z 195.0517 for D-galactonate .

Basic: What metabolic pathways involve D-Galactonate in model organisms like E. coli?

D-Galactonate is catabolized via the De Ley-Doudoroff pathway in E. coli. Key steps include:

Oxidation : D-galactose → D-galactonate (via NAD⁺-dependent dehydrogenase).

Dehydration : D-galactonate → 2-keto-3-deoxy-D-galactonate (via D-galactonate dehydratase, dgoD).

Cleavage : Aldolase (dgoA) splits the product into pyruvate and D-glyceraldehyde 3-phosphate .

The dgoRKADT operon regulates this pathway, with DgoR acting as a repressor in the absence of D-galactonate .

Advanced: What methodological challenges arise in quantifying D-Galactonate, and how are they resolved?

Quantification challenges include:

- Co-elution : HPLC methods may fail to separate D-galactonate from D-galactose. Workarounds involve the hydroxamate method , where D-galactonate is lactonized at 100°C and quantified spectrophotometrically at 550 nm after FeCl₃ reaction .

- Sensitivity : Isotope dilution gas chromatography-mass spectrometry (GC-MS) using ¹³C-labeled internal standards improves detection limits in biological samples (e.g., erythrocytes) .

Advanced: How do enzyme kinetics and pH optima affect D-Galactonate metabolism in microbial systems?

- Kinetics : Thermotoga maritima L-arabinose/D-galactose 1-dehydrogenase converts D-galactose to D-galactonate with a substrate conversion efficiency of 85.31% at 10 mM substrate over 24 hours .

- pH Dependence : Bacterial D-galactonate oxidases (e.g., in Acetobacter suboxydans) exhibit optimal activity at pH 5.0, critical for experimental design in enzyme assays .

Advanced: How is the dgoRKADT operon transcriptionally regulated in response to D-Galactonate?

The operon is repressed by DgoR in the absence of D-galactonate. Electrophoretic mobility shift assays (EMSAs) confirm DgoR binding to promoter regions, with derepression occurring upon D-galactonate addition. Mutations in dgoR (e.g., frameshifts) lead to constitutive operon expression, enhancing growth in D-galactonate media .

Advanced: How do pathogens like Salmonella utilize D-Galactonate during host colonization?

In murine models, Salmonella ΔdgoK mutants show reduced competitive indices (CIs) in gut colonization, indicating D-galactonate catabolism is critical for in vivo survival. Context-dependent utilization is observed, with pathway activation varying across host niches (e.g., intestinal vs. systemic environments) .

Advanced: How do fungal and bacterial D-Galactonate degradation pathways differ?

- Fungal Pathway : Aspergillus terreus employs non-phosphorolytic cleavage of 2-keto-3-deoxy-D-galactonate into pyruvate and D-glyceraldehyde via a dedicated aldolase .

- Bacterial Pathway : E. coli uses phosphorolytic cleavage , yielding phosphorylated intermediates for glycolysis .

Advanced: What insights do experimental evolution studies provide about D-Galactonate metabolism?

Long-term evolution of E. coli in D-galactonate media selects for mutations in dgoR (repressor inactivation) and dgoT (transporter optimization). Strains with combined dgoR/dgoD/dgoT mutations exhibit 2–3× faster growth rates, highlighting adaptive trade-offs between pathway efficiency and regulatory control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.